N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

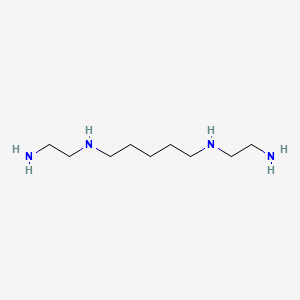

N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine): is an organic compound with the molecular formula C10H24N4. It is a diamine, meaning it contains two amine groups, and is characterized by a pentane backbone with ethane-1,2-diamine groups attached at both ends. This compound is used in various chemical reactions and has applications in multiple scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

- One common method to synthesize N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) involves the reaction of 1,5-dibromopentane with ethane-1,2-diamine. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as:

Direct Synthesis: Br-(CH2

生物活性

N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine), also known as bis(ethane-1,2-diamine) derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can be represented as follows:

- Molecular Formula : C₉H₂₄N₄

- Molecular Weight : 188.31 g/mol

- CAS Number : 35513-91-8

This compound features two ethylene diamine moieties connected by a pentane linker, which may influence its interaction with biological targets.

Research indicates that compounds similar to N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can interact with various biological macromolecules. The following mechanisms have been proposed:

- DNA Binding : Analogous compounds have shown the ability to bind DNA, affecting cellular processes such as replication and transcription. Studies on platinum-based complexes suggest that ligand modifications can significantly alter DNA binding affinities and cytotoxic profiles .

- Protein Interaction : The compound may also interact with specific proteins involved in cellular signaling pathways. For instance, research utilizing size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) has highlighted how ligand variations affect protein accumulation and interaction dynamics .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the potential therapeutic applications of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) | TBD | TBD |

| Monofunctional Platinum Complex (Pyriplatin) | 10 | A2780 (Ovarian) |

| Bifunctional Platinum Complex (Cisplatin) | 5 | A2780 (Ovarian) |

Note: TBD indicates that specific data for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) is not yet available in the literature.

The cytotoxicity of related compounds suggests that structural modifications can lead to varying degrees of efficacy against cancer cell lines. Future studies are required to determine the specific IC50 values for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).

Case Studies and Research Findings

Several studies have explored the broader implications of similar amine ligands in biological systems:

- A study published in MDPI highlighted the antiviral activities of various amine derivatives against multiple viruses. Although N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) was not specifically mentioned, the findings suggest that similar compounds could possess antiviral properties .

- Another research effort focused on platinum-based chemotherapeutics revealed that ligand structure significantly impacts drug accumulation in cells and subsequent cytotoxic effects. This emphasizes the importance of further investigating the biological activity of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) .

属性

IUPAC Name |

N,N'-bis(2-aminoethyl)pentane-1,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-8-12-6-2-1-3-7-13-9-5-11/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOLWZRHDFWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCN)CCNCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。